Oxazole, 2-ethynyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

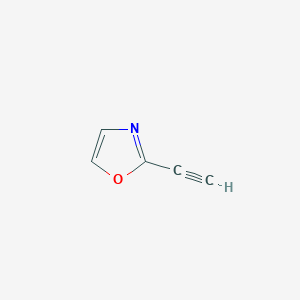

Oxazole, 2-ethynyl- is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of halooxazoles with ethynylating agents under controlled conditions. For instance, the reaction of 5-bromo-2-ethynyl-oxazole with lithium acetylide can yield 2-ethynyl-oxazole .

Industrial Production Methods

Industrial production of 2-ethynyl-oxazole may involve multi-step synthetic processes, including the use of magnetically recoverable catalysts to enhance efficiency and reduce environmental impact . These methods ensure high yields and purity, making the compound suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-oxazole undergoes various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized using agents like potassium permanganate or ozone.

Reduction: Reduction reactions can modify the ethynyl group or the oxazole ring itself.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, ozone, and chromic acid are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.

Nucleophiles: Organolithium reagents and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-ethynyl-oxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit tubulin and microtubule assemblies, crucial for cell growth, making them effective anticancer agents . The ethynyl group enhances the compound’s ability to form covalent bonds with target proteins, leading to selective inhibition of biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxazole: The parent compound without the ethynyl group.

2-Methyl-oxazole: A similar compound with a methyl group instead of an ethynyl group.

2-Phenyl-oxazole: A compound with a phenyl group at the second position.

Uniqueness

2-Ethynyl-oxazole is unique due to the presence of the ethynyl group, which significantly enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .

Biologische Aktivität

Oxazole, 2-ethynyl- is a compound within the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The structure of 2-ethynyl-oxazole is characterized by an ethynyl group attached to the oxazole ring. This modification enhances the compound's reactivity and potential biological applications. Recent advancements in synthetic methodologies have improved the efficiency of producing functionalized oxazoles, including 2-ethynyl derivatives. For instance, flow synthesis techniques have been reported to yield high conversions and purities, facilitating further biological evaluations .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds with oxazole scaffolds have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that certain oxadiazole derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | OVXF 899 | 2.76 |

| 1 | PXF 1752 | 9.27 |

| 2 | Renal | 1.143 |

These findings suggest that modifications to the oxazole structure can lead to increased antiproliferative activity.

Antimicrobial Activity

Oxazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain oxazole compounds exhibited considerable inhibition against various bacterial strains, including E. coli and S. aureus. The following table summarizes the inhibition zones observed for selected compounds:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 22a | 12 | 11 | 9 | 10 | 12 |

| 22b | 11 | 8 | 11 | 9 | 16 |

| Ofloxacin | 17 | 16 | - | - | - |

These results indicate that oxazole derivatives can serve as promising candidates for developing new antimicrobial agents .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of oxazole derivatives, particularly in models of neurodegenerative diseases. Compounds derived from oxazoles have shown activity against metabotropic glutamate receptors, which are crucial targets in treating conditions like stroke and epilepsy .

Case Studies

Several case studies illustrate the biological activities of oxazole derivatives:

- Anticancer Activity : In a study evaluating a series of substituted oxazoles, researchers found that specific modifications led to enhanced selectivity and potency against prostate cancer cell lines.

- Antimicrobial Evaluation : The antimicrobial efficacy of various oxazole derivatives was tested against clinical isolates, revealing that structural changes significantly impacted their effectiveness.

- Neuroprotective Studies : Investigations into the effects of oxazole derivatives on neuronal cell lines demonstrated their ability to mitigate oxidative stress and promote cell survival in neurotoxic environments.

Eigenschaften

IUPAC Name |

2-ethynyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO/c1-2-5-6-3-4-7-5/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHZULUDMSSOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.